![molecular formula C14H20N2O2 B1385966 {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine CAS No. 1018507-00-0](/img/structure/B1385966.png)
{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine
Overview
Description
“{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1018507-00-0 . It has a molecular weight of 248.32 . The IUPAC name of this compound is [1-(phenoxyacetyl)-4-piperidinyl]methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is an oil .Mechanism of Action
The exact mechanism of action of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine is not fully understood. However, it is believed that this compound acts as a modulator of neurotransmitters such as acetylcholine and dopamine. This compound may also interact with certain proteins and enzymes in the brain, leading to changes in neuronal activity.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. This compound has been shown to increase the release of acetylcholine and dopamine in the brain, leading to improved cognitive function and motor control. This compound may also have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively non-toxic and has low potential for side effects. However, this compound may not be suitable for certain types of experiments due to its specific chemical properties.
Future Directions
There are several potential future directions for research involving {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders. Another potential direction is the use of this compound as a research tool to study the mechanism of action of neurotransmitters and other proteins in the brain. Additionally, this compound could be used in the development of new ligands for protein binding studies.
Scientific Research Applications
{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been used as a research tool to study the mechanism of action of certain neurotransmitters. In biochemistry, this compound has been studied as a potential ligand for protein binding studies.
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGNARXQWSFVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


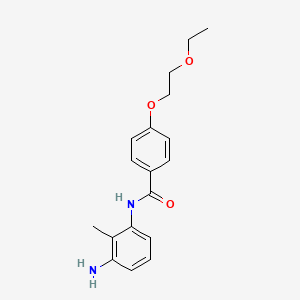
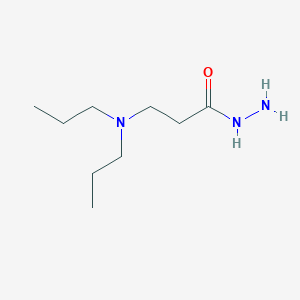
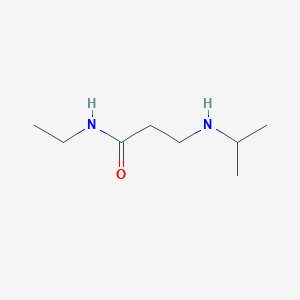

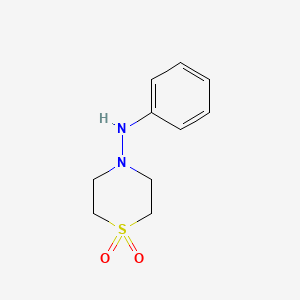

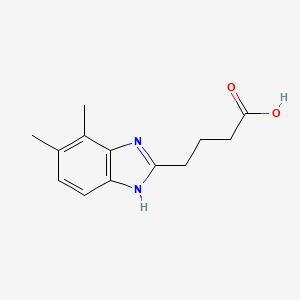


![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)
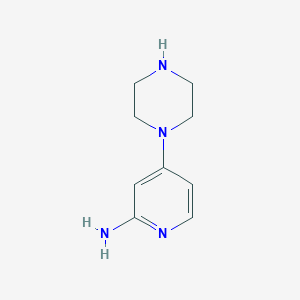
![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)
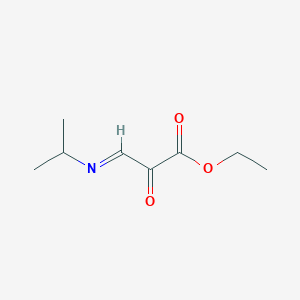
![5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1385905.png)
